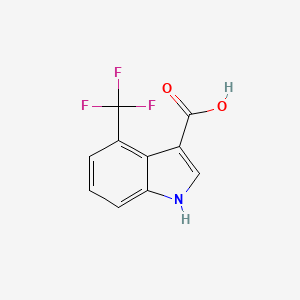

4-(trifluoromethyl)-1H-indole-3-carboxylic acid

Vue d'ensemble

Description

4-(Trifluoromethyl)-1H-indole-3-carboxylic acid is an organic compound featuring a trifluoromethyl group attached to an indole ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of indole derivatives using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO2Cl) under specific reaction conditions . The reaction is often carried out in the presence of a catalyst, such as copper or silver salts, and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of 4-(trifluoromethyl)-1H-indole-3-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. These methods utilize readily available organic precursors and fluorinating agents, such as cesium fluoride, to facilitate the rapid generation of the desired trifluoromethylated product .

Analyse Des Réactions Chimiques

Types of Reactions

4-(Trifluoromethyl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Applications De Recherche Scientifique

Organic Synthesis

4-(Trifluoromethyl)-1H-indole-3-carboxylic acid is utilized as a precursor for synthesizing various functionalized indoles. Its ability to undergo diverse reactions makes it valuable for developing new organic compounds.

| Reaction Type | Example Product | Yield (%) |

|---|---|---|

| C-H Functionalization | Arylated Indoles | 82 |

| Decarboxylation | Functionalized Indoles | 75 |

| Coupling Reactions | Indole Derivatives | 60-80 |

Biological Activities

Research has indicated potential biological activities, including antimicrobial and anticancer properties. The trifluoromethyl group significantly influences the compound's interaction with biological targets.

- Antimicrobial Activity : Studies show that the compound exhibits notable inhibition against various bacterial strains.

- Anticancer Properties : It has been evaluated for its ability to induce apoptosis in cancer cell lines.

Pharmaceutical Applications

The compound is being explored as a lead candidate in drug discovery due to its pharmacokinetic properties. Its structural features allow for modifications that can enhance efficacy and reduce toxicity.

- Mechanism of Action : The trifluoromethyl group enhances binding affinity to target proteins by increasing hydrophobic interactions, potentially improving drug performance.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated that the compound induced cell cycle arrest and apoptosis at concentrations as low as 10 µM, with an IC50 value of 15 µM.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against Gram-positive and Gram-negative bacteria. It showed significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL, highlighting its potential as an antimicrobial agent.

Agricultural Applications

Recent research has focused on the herbicidal properties of indole derivatives, including this compound. It has been identified as an auxin receptor antagonist, which can regulate plant growth and control weeds effectively.

| Compound Tested | Inhibition Rate (%) |

|---|---|

| This compound | 60-97 |

| Other Indole Derivatives | Varies (40-90) |

Mécanisme D'action

The mechanism of action of 4-(trifluoromethyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets such as enzymes and receptors . The compound may inhibit or activate these targets, leading to various biological effects, including modulation of signal transduction pathways and gene expression .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Trifluoromethyl)benzoic acid: Another trifluoromethyl-substituted compound with similar chemical properties but different applications.

Trifluoromethanesulfonic acid: Known for its strong acidity and used in different chemical reactions.

Trifluoromethyl ethers: Compounds with a trifluoromethyl group attached to an ether linkage, used in pharmaceuticals and agrochemicals.

Uniqueness

4-(Trifluoromethyl)-1H-indole-3-carboxylic acid is unique due to its indole ring structure combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .

Activité Biologique

4-(Trifluoromethyl)-1H-indole-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications through diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity.

Antiviral Activity

Recent studies have indicated that indole derivatives, including this compound, exhibit antiviral properties. For instance, compounds with similar structures have shown effectiveness against HIV-1 integrase, an essential enzyme for viral replication. The binding interactions between these compounds and the integrase enzyme suggest a potential mechanism for inhibiting viral replication by disrupting the integration process of viral DNA into the host genome .

Table 1: Inhibitory Concentrations of Indole Derivatives Against HIV-1 Integrase

| Compound | IC50 (μM) | CC50 (μM) |

|---|---|---|

| This compound | TBD | TBD |

| Indole-2-carboxylic acid derivative | 32.37 ± 4.51 | >80 |

| Another indole derivative | 10.06 ± 0.56 | >80 |

Note: IC50 indicates the concentration required to inhibit viral replication by 50%, while CC50 indicates cytotoxicity concentration.

Anticancer Activity

Indole derivatives are also being studied for their anticancer properties. Compounds similar to this compound have demonstrated significant cytotoxic effects on various cancer cell lines. For example, certain derivatives exhibited IC50 values ranging from 1.5 to 20 μM against leukemia and breast cancer cell lines, indicating strong potential for therapeutic applications .

Case Study: Anticancer Efficacy

A study evaluated a series of indole derivatives against human leukemia cell lines, revealing that specific compounds led to apoptosis and inhibited cell proliferation effectively. The mechanism involved disruption of critical signaling pathways associated with cancer cell survival .

Anti-inflammatory Activity

The anti-inflammatory properties of indole derivatives have been documented in several studies. Compounds related to this compound have shown efficacy in reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests a potential role in managing inflammatory diseases .

The biological activity of this compound may be attributed to its ability to interact with specific proteins involved in disease processes:

- Integrase Inhibition : By chelating metal ions within the active site of integrase enzymes, it disrupts the integration of viral DNA.

- Cytotoxic Effects : Induction of apoptosis in cancer cells through modulation of signaling pathways.

- Cytokine Modulation : Inhibition of cytokine production leading to reduced inflammation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(trifluoromethyl)-1H-indole-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization of nitroarenes or nitroalkenes using transition-metal catalysts (e.g., palladium) with CO surrogates like formic acid derivatives, as demonstrated in reductive cyclization methodologies . Optimization requires adjusting temperature, solvent polarity, and catalyst loading. For example, polar aprotic solvents (e.g., DMF) may enhance trifluoromethyl group incorporation. Systematic screening via fractional factorial design can identify critical parameters .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural elucidation: -NMR confirms trifluoromethyl group presence, while -NMR and -NMR resolve indole ring protons and carboxylic acid functionality. Infrared (IR) spectroscopy identifies carboxylic acid O-H stretches (~2500-3300 cm). Mass spectrometry (HRMS) validates molecular weight. Cross-referencing spectral data with computational simulations (e.g., DFT) enhances accuracy .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is standard. For acidic impurities, basifying the mixture (pH ~8-9) followed by acid precipitation improves purity. Recrystallization using ethanol/water mixtures can further refine crystalline products. Monitoring via TLC with UV visualization ensures fraction consistency .

Q. How does the trifluoromethyl group influence the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances thermal stability but may increase susceptibility to hydrolysis under strongly acidic/basic conditions. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can quantify degradation. Buffered solutions (pH 4–7) are recommended for long-term storage .

Q. What are the reactivity trends of this compound in common organic reactions (e.g., esterification, amidation)?

- Methodological Answer : The carboxylic acid undergoes standard derivatization: amidation via EDC/HOBt coupling or esterification with SOCl/ROH. The indole C-2 position is electrophilic, enabling substitution (e.g., bromination). However, the trifluoromethyl group may sterically hinder reactions at C-4. Kinetic studies under controlled conditions (e.g., in situ IR) help track reaction progress .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of metal catalysts in functionalizing this compound?

- Methodological Answer : Isotopic labeling (e.g., -formic acid) coupled with GC-MS can trace CO insertion pathways in palladium-catalyzed reactions. Computational modeling (DFT) identifies transition states and intermediates. Kinetic isotope effects (KIEs) and Hammett plots further clarify rate-determining steps and electronic effects .

Q. What experimental strategies address discrepancies in catalytic efficiency when using different transition metals for C-H activation of this compound?

- Methodological Answer : Comparative studies using Ru, Pd, and Cu catalysts under identical conditions (solvent, temperature) isolate metal-specific effects. Cyclic voltammetry assesses redox activity, while XAS (X-ray absorption spectroscopy) probes metal coordination geometry. Multivariate analysis (e.g., PCA) correlates catalyst properties with yield .

Q. How does the trifluoromethyl group modulate the electronic properties of the indole ring, and how can this be quantified experimentally?

- Methodological Answer : Ultraviolet-visible (UV-Vis) spectroscopy with Hammett substituent constants () quantifies electron-withdrawing effects. Electrochemical methods (e.g., cyclic voltammetry) measure oxidation potentials. Comparative NMR chemical shifts () between trifluoromethyl and methyl analogs provide empirical evidence .

Q. What methodologies minimize byproduct formation during large-scale synthesis of this compound?

- Methodological Answer : Flow chemistry reduces side reactions via precise residence time control. In-line FTIR monitors intermediate stability. Design of Experiments (DoE) optimizes parameters (e.g., stoichiometry, mixing rate). Green chemistry principles (e.g., recyclable catalysts) enhance sustainability .

Q. How can statistical models improve reproducibility in optimizing reaction conditions for derivatives of this compound?

- Methodological Answer : Response Surface Methodology (RSM) models multi-variable interactions (e.g., temperature, catalyst loading). Bayesian optimization predicts optimal conditions with fewer trials. Robustness testing (e.g., Youden’s factorial design) identifies critical factors affecting yield and purity .

Propriétés

IUPAC Name |

4-(trifluoromethyl)-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c11-10(12,13)6-2-1-3-7-8(6)5(4-14-7)9(15)16/h1-4,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXHZBUBUBCCBBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC=C2C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80615378 | |

| Record name | 4-(Trifluoromethyl)-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959238-76-7 | |

| Record name | 4-(Trifluoromethyl)-1H-indole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959238-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.